N1-Isopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC13447173
Molecular Formula: C12H27N3
Molecular Weight: 213.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H27N3 |
|---|---|
| Molecular Weight | 213.36 g/mol |
| IUPAC Name | N'-[(1-methylpiperidin-4-yl)methyl]-N'-propan-2-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C12H27N3/c1-11(2)15(9-6-13)10-12-4-7-14(3)8-5-12/h11-12H,4-10,13H2,1-3H3 |
| Standard InChI Key | QQIXKYXMFFTFIT-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCN)CC1CCN(CC1)C |
| Canonical SMILES | CC(C)N(CCN)CC1CCN(CC1)C |
Introduction
N1-Isopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine is a complex organic compound that belongs to the category of amines, specifically classified as an aliphatic diamine. Its molecular formula is C10H23N3, and it has a molecular weight of approximately 185.31 g/mol. The compound is identified by its CAS number 1353948-21-6, which facilitates its recognition in chemical databases and literature.
Structural Features
The compound's structure includes an isopropyl group and a piperidine ring, which are key components contributing to its unique chemical properties and potential biological activities. The presence of two amine functional groups makes it a diamine, and the piperidine moiety is significant for its interaction with biological targets.
Structural Comparison with Similar Compounds
| Compound Name | Structural Features |
|---|---|
| N1-Isopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine | Contains an isopropyl group and a piperidine ring |
| N1-Ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine | Contains an ethyl group instead of isopropyl |
| N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine | Features a cyclopropyl group |
| N,N-Dimethyl-N-(pyridin-2-yl)ethane-1,2-diamine | Contains a pyridine instead of piperidine |
Synthesis
The synthesis of N1-Isopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine involves several key steps:
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Formation of the Piperidine Ring: This step is crucial for creating the piperidine moiety, which is essential for the compound's biological activity.
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Coupling Reaction: This step involves linking the piperidine ring with the ethane-1,2-diamine backbone.
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Final Steps: These include purification and modification to achieve the desired compound.
Reaction conditions typically involve solvents like dichloromethane or ethanol under controlled temperatures to optimize yield and minimize by-products.
Chemical Reactions
N1-Isopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine can participate in various chemical reactions, typically conducted in polar aprotic solvents like dimethylformamide or tetrahydrofuran under controlled temperatures.
Biological Activity and Potential Applications
The compound's mechanism of action primarily involves interaction with biological targets, such as receptors or enzymes, modulating their activity. The piperidine moiety suggests potential activity as a ligand for neurotransmitter receptors. It serves as a building block for synthesizing more complex organic molecules, particularly in drug discovery and development.
Stability and Handling
The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Handling requires caution, following standard safety protocols for chemical substances.
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